An In-depth Technical Guide to [1,1'-Biphenyl]-3-amine, 5-methyl- for Organic Synthesis
An In-depth Technical Guide to [1,1'-Biphenyl]-3-amine, 5-methyl- for Organic Synthesis
Foreword: The Strategic Value of Substituted Biphenylamines
In the landscape of modern organic synthesis, the biphenyl moiety remains a privileged scaffold, conferring crucial structural and electronic properties to a diverse array of functional molecules. Its strategic introduction into pharmaceuticals, agrochemicals, and advanced materials often imparts enhanced biological activity, improved metabolic stability, and desirable photophysical characteristics. Within this important class of compounds, substituted biphenylamines serve as versatile building blocks, offering a reactive handle for further molecular elaboration. This guide focuses on a specific, yet highly valuable derivative: [1,1'-Biphenyl]-3-amine, 5-methyl- (CAS No. 15893-63-7).
The presence of the methyl group at the 5-position and the amino group at the 3-position of the biphenyl core provides a unique combination of steric and electronic features. This substitution pattern allows for regioselective transformations and fine-tuning of the physicochemical properties of the final products. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is paramount for its effective utilization in the synthesis of novel chemical entities. This technical guide aims to provide a comprehensive overview of the physicochemical properties, synthesis, and reactivity of [1,1'-Biphenyl]-3-amine, 5-methyl-, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties: A Foundation for Synthetic Strategy
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for [1,1'-Biphenyl]-3-amine, 5-methyl- is not extensively reported, we can infer its properties from closely related analogs and computational predictions.
Table 1: Physicochemical Properties of [1,1'-Biphenyl]-3-amine, 5-methyl- and Related Compounds
| Property | [1,1'-Biphenyl]-3-amine, 5-methyl- (Predicted/Estimated) | 3-Aminobiphenyl[1] | 4-Methyl-1,1'-biphenyl |
| Molecular Formula | C₁₃H₁₃N | C₁₂H₁₁N | C₁₃H₁₂ |
| Molecular Weight | 183.25 g/mol | 169.22 g/mol | 168.24 g/mol |
| Melting Point | Data not available | 31-33 °C[2] | 45-47 °C[2] |
| Boiling Point | Data not available | 177-178 °C (at reduced pressure)[1] | Data not available |
| Solubility | Likely soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[3] Limited solubility in water.[4] | Soluble in common organic solvents; limited solubility in water. | Data not available |
| pKa (of conjugate acid) | Estimated to be around 4.0 - 4.5 | ~4.2 | Not applicable |
Discussion of Properties:
-
Melting and Boiling Points: The introduction of a methyl group is expected to slightly increase the melting and boiling points compared to the parent 3-aminobiphenyl due to increased molecular weight and van der Waals interactions.
-
Solubility: As a substituted aromatic amine, [1,1'-Biphenyl]-3-amine, 5-methyl- is anticipated to be largely nonpolar and thus exhibit good solubility in a range of common organic solvents. Its solubility in water is expected to be low.[3][4]
-
pKa: The basicity of the amino group is influenced by the electronic effects of the biphenyl system and the methyl substituent. The phenyl group is generally electron-withdrawing through resonance, which decreases the basicity of the aniline moiety compared to a simple alkylamine. The methyl group is weakly electron-donating, which may slightly increase the basicity compared to 3-aminobiphenyl. Therefore, the pKa of the conjugate acid is predicted to be in the range of 4.0 to 4.5.
Spectroscopic Characterization:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons around δ 2.3-2.5 ppm. The aromatic region (δ 6.5-7.5 ppm) would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The protons on the substituted ring will show distinct splitting patterns influenced by the amino and methyl groups. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would feature a signal for the methyl carbon around δ 20-22 ppm. The aromatic region would display multiple signals for the 12 aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the amino group would be shifted upfield compared to the other aromatic carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183.25.
Synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl-: A Practical Approach
The most direct and versatile method for the synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid. In this case, the logical disconnection leads to 3-bromo-5-methylaniline and phenylboronic acid as the starting materials.
Figure 1: Synthetic workflow for [1,1'-Biphenyl]-3-amine, 5-methyl-.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Bromo-5-methylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and degassed water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure [1,1'-Biphenyl]-3-amine, 5-methyl-.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of the Suzuki-Miyaura coupling, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.
-
Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5]
-
Solvent System: The biphasic toluene/water system is commonly used. Toluene solubilizes the organic reactants, while water dissolves the inorganic base.
Reactivity and Applications in Organic Synthesis
The synthetic utility of [1,1'-Biphenyl]-3-amine, 5-methyl- stems from the reactivity of its aromatic amine functionality. This primary amine can undergo a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
3.1. Diazotization and Sandmeyer-Type Reactions
Aromatic primary amines can be readily converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8] These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer and related reactions.[9][10][11][12]
Figure 2: Diazotization and subsequent Sandmeyer-type reactions.
This reactivity allows for the introduction of halogens, a cyano group, or a hydroxyl group at the 3-position of the biphenyl scaffold, providing further opportunities for diversification.
3.2. Synthesis of Heterocyclic Compounds: The Gateway to Carbazoles
Aromatic amines are key precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[13][14] One particularly important application of 2-aminobiphenyls is in the synthesis of carbazoles, a structural motif found in numerous natural products and pharmaceuticals with diverse biological activities.[2][9][15] While [1,1'-Biphenyl]-3-amine, 5-methyl- is not a 2-aminobiphenyl, its synthetic utility can be extended to the preparation of carbazole precursors through strategic functionalization. For instance, the amino group can direct ortho-lithiation or ortho-halogenation, which can then be followed by a second cross-coupling reaction to introduce a group that can participate in a cyclization to form a carbazole ring.
3.3. Role as a Pharmaceutical Intermediate
Substituted biphenylamines are valuable intermediates in the pharmaceutical industry.[6][16][17] The biphenyl unit is a common feature in many approved drugs, and the amino group provides a convenient point for the attachment of other molecular fragments or for the construction of heterocyclic rings. While specific examples of drugs derived directly from [1,1'-Biphenyl]-3-amine, 5-methyl- are not widely documented in the public domain, its structural features make it an attractive starting material for the synthesis of novel drug candidates. The methyl group can provide beneficial steric interactions with biological targets and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug molecule.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Inhalation: Avoid inhaling dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Toxicity:
Aromatic amines as a class of compounds can have varying degrees of toxicity. Some aminobiphenyls are known or suspected carcinogens. Therefore, it is prudent to handle [1,1'-Biphenyl]-3-amine, 5-methyl- with care and to minimize exposure.
Conclusion and Future Outlook
[1,1'-Biphenyl]-3-amine, 5-methyl- is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Suzuki-Miyaura coupling and the reactivity of its amino group make it an attractive starting material for the preparation of a wide range of more complex molecules. Its potential applications in the synthesis of pharmaceuticals and functional materials are significant, and further exploration of its reactivity is warranted. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of well-characterized and readily accessible intermediates like [1,1'-Biphenyl]-3-amine, 5-methyl- will only increase. This guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic strategies.
References
- Steingruber, H. S., Mendioroz, P., & Volpe, M. A. (2021). Synthesis of Carbazoles. Synthesis, 53(11), 2212-2218.
- Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
- (2022).
-
Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
- Material Safety D
-
4-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]
- Supporting Inform
- Safety D
- Supporting Inform
-
Sandmeyer Reaction. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY D
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Safety d
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.).
- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.
- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
- Aniline and substituted anilines. (n.d.). Thermo Fisher Scientific.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heterocyclic compound. In Wikipedia. Retrieved from [Link]
- pKa D
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
-
3-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]
-
2-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]
-
3-Aminobiphenyl. In Wikipedia. Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2012). Der Pharma Chemica, 4(3), 1093-1103.
- Representative examples for biphenyl containing marketed drugs. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Pharmaceutical compounds bearing the (amino)methyl group. (n.d.).
-
Aromatic compound. In Wikipedia. Retrieved from [Link]
- Solubility D
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- The Synthesis Advantage: Using Tris(4'-carboxy-1,1'-biphenyl)amine in Chemistry. (n.d.).
- Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. (n.d.).
Sources
- 1. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. Carbazole synthesis [organic-chemistry.org]
- 3. jelsciences.com [jelsciences.com]
- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 18. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. researchgate.net [researchgate.net]
- 21. peerj.com [peerj.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
